3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a piperidinyl-substituted pyrimidine, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group. This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The piperidinyl-substituted pyrimidine can be synthesized via a nucleophilic substitution reaction involving 4-methyl-6-chloropyrimidine and piperidine . The final coupling of these intermediates with a benzamide derivative is carried out under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro derivatives, halogenated aromatic compounds.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the piperidinyl-pyrimidine and benzamide moieties.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group with an aldehyde functional group instead of the benzamide moiety.
3,4,5-Trimethoxyphenethylamine: Features the trimethoxyphenyl group attached to an ethylamine chain.
Uniqueness
3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the piperidinyl-pyrimidine moiety enhances its interaction with specific molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C26H31N5O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H31N5O4/c1-17-14-23(31-12-6-5-7-13-31)30-26(27-17)29-20-10-8-19(9-11-20)28-25(32)18-15-21(33-2)24(35-4)22(16-18)34-3/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,32)(H,27,29,30) |
InChI Key |
IAWQITZEFIQAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
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